REACTION_CXSMILES
|
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([CH:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24]C=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)C=CC=CC=1.C([Li])CCC.C1(C)C=CC(S([O:42][C:43]#CCCCC)(=O)=O)=CC=1.BrC1C=CC=CC=1C=O>O1CCCC1.CCOCC.C(N(CC)CC)C.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C)P(N(C)C)(N(C)C)=O>[C:1]1([C:7]#[C:8][CH2:24][CH2:25][CH2:26][CH2:27][C:22]#[C:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=2[CH:43]=[O:42])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
97 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
37.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
97.1 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC#CCCCC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
compound
|
Quantity
|
43 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35.8 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Name
|
cuprous iodide
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
bis(triphenylphosphine) palladium (II) chloride
|
Quantity
|
0.7 mmol
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and brine
|
Type
|
CONCENTRATION
|
Details
|
The dried organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the product was purified by flash chromatography
|
Type
|
TEMPERATURE
|
Details
|
was heated in an oil bath (95° C.) for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed with 10% hydrochloric acid, water and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CCCCCC#CC1=C(C=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |